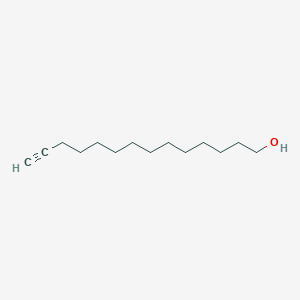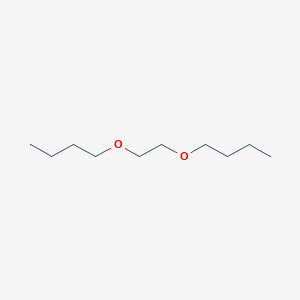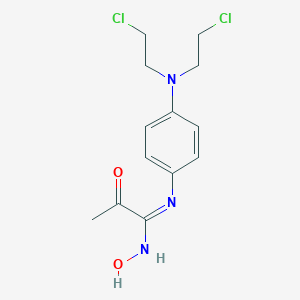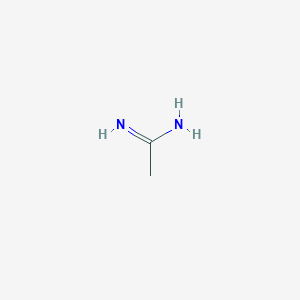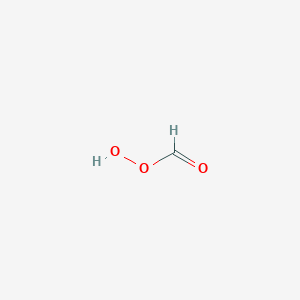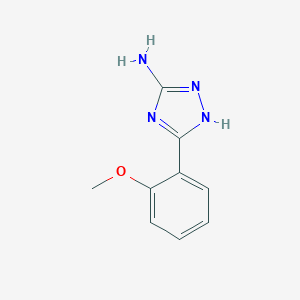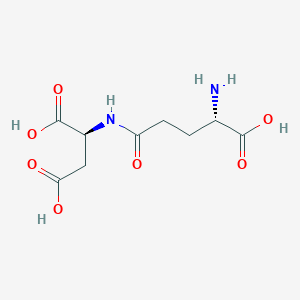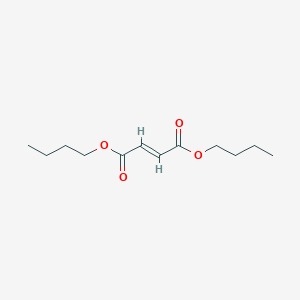
Dibutyl fumarate
Overview
Description
Dibutyl fumarate, also known as fumaric acid dibutyl ester, is an organic compound with the molecular formula C12H20O4. It is a colorless, clear liquid that is primarily used as a plasticizer and a comonomer in the production of various polymers. The compound is known for its ability to enhance the flexibility, durability, and processability of polyvinyl chloride (PVC) and other polymers .
Mechanism of Action
Target of Action
Dibutyl fumarate, similar to its relative compound dimethyl fumarate, is believed to target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is activated in response to oxidative stress . The compound also affects lymphocyte subsets , particularly within the pro-inflammatory T-helper Th1 and Th17 subsets .
Mode of Action
This compound interacts with its targets, leading to a shift towards more anti-inflammatory Th2 and regulatory subsets . It also promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH .
Biochemical Pathways
The compound affects various biochemical pathways. It is thought to involve this compound degradation to its active metabolite monomethyl fumarate (MMF), then MMF up-regulates the Nrf2 pathway . This pathway is crucial for cellular defense against oxidative stress .
Pharmacokinetics
It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both the parent compound and its primary metabolite are responsible for its therapeutic effect .
Result of Action
The result of this compound’s action is a shift in the immune system towards a healthier state . CD8+ T-cells are the most profoundly affected, but reduction also occurs in the CD4+ population .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is used as a raw material of surfactant and coating . It is also used as a plasticizer . It should be handled carefully to avoid release to the environment .
Biochemical Analysis
Biochemical Properties
Dibutyl fumarate is produced by direct esterification of n-Butanol with Fumaric acid It is known that fumarate, a related compound, plays a crucial role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway .
Cellular Effects
This compound has been shown to have an adjuvant effect on fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) mouse models . It enhances the FITC-specific CHS response by facilitating the trafficking of FITC-presenting CD11c dendritic cells (DCs) from skin to draining lymph nodes and increasing the cytokine production by draining lymph nodes .
Molecular Mechanism
The precise mechanism of action of this compound is not clear. It is known that dimethyl fumarate, a related compound, can activate the transcription factor (Nuclear factor erythroid-derived 2)-related factor 2 (Nrf2) pathway and has been identified as a nicotinic acid receptor agonist in vitro .
Temporal Effects in Laboratory Settings
It is known that this compound can cause changes in the microbial community and enhance the gene abundances of the carbon, nitrogen, and sulfur metabolism in black soils in the short term .
Dosage Effects in Animal Models
In animal models, exposure to Dibutyl phthalate, a related compound, has been shown to have dose-dependent effects. A 50 mg/kg dose had no significant effect on fetal development, while a 300 mg/kg dose caused embryo resorption and fetal malformations .
Metabolic Pathways
This compound is involved in the TCA cycle, a key metabolic pathway
Subcellular Localization
Fumarase, a related enzyme, is mainly localized in mitochondria in mammalian cells and tissues. In certain tissues, in addition to mitochondria, this protein is also present at specific extramitochondrial sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl fumarate is typically synthesized through the esterification of fumaric acid with butanol. The reaction involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the resulting ester is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with butanol to form dibutyl maleate, which is then isomerized to this compound. This process involves the use of a catalyst to facilitate the isomerization step. The final product is purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dibutyl fumarate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: this compound can be hydrolyzed back to fumaric acid and butanol in the presence of water and an acid or base catalyst.
Polymerization: It can participate in polymerization reactions to form copolymers with other monomers.
Common Reagents and Conditions:
Esterification: Butanol and concentrated sulfuric acid under reflux conditions.
Hydrolysis: Water and an acid or base catalyst.
Polymerization: Various monomers and initiators under controlled temperature and pressure conditions.
Major Products Formed:
Hydrolysis: Fumaric acid and butanol.
Polymerization: Copolymers with enhanced properties.
Scientific Research Applications
Dibutyl fumarate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Dimethyl Fumarate: An isomer used in the treatment of multiple sclerosis and psoriasis.
Dibutyl Maleate: A similar ester with different isomeric configuration, used as a plasticizer and in polymer production.
Diethyl Fumarate: Another ester of fumaric acid with similar properties and applications.
Uniqueness: Dibutyl fumarate is unique in its ability to enhance the flexibility and durability of polymers while also being investigated for its potential biological and medical applications. Its specific isomeric configuration and chemical properties make it distinct from other similar compounds .
Properties
IUPAC Name |
dibutyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLOWBPDRZSMB-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021865 | |
| Record name | Dibutyl (2E)-but-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear nearly colorless liquid; [Acros Organics MSDS] | |
| Record name | Dibutyl fumarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13744 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-75-9, 82807-35-0 | |
| Record name | Dibutyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC165581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIBUTYL FUMARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl (2E)-but-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQM31Z1NU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B91495.png)
